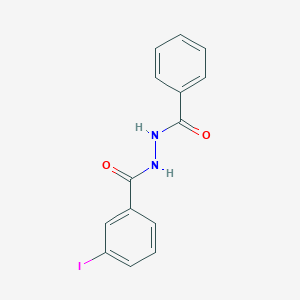

N'-benzoyl-3-iodobenzohydrazide

Beschreibung

Eigenschaften

Molekularformel |

C14H11IN2O2 |

|---|---|

Molekulargewicht |

366.15 g/mol |

IUPAC-Name |

N//'-benzoyl-3-iodobenzohydrazide |

InChI |

InChI=1S/C14H11IN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19) |

InChI-Schlüssel |

GZMFDUYTRMZWEB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Benzohydrazide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a structured comparison of N'-benzoyl-3-iodobenzohydrazide with key analogs:

Substituent Effects on Bioactivity

- (E)-N'-Benzylidene-benzohydrazide (3a-o) : These analogs feature a benzylidene group (C₆H₅CH=) instead of benzoyl. Studies show that benzylidene derivatives display strong antimicrobial activity, with substituents like nitro or methoxy enhancing potency. For example, 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 20167-49-1) exhibits dual nitro groups that increase electron-withdrawing effects, improving redox activity . In contrast, the iodine atom in N'-benzoyl-3-iodobenzohydrazide may favor halogen bonding in target binding .

- However, the absence of a benzoyl group reduces steric hindrance, possibly altering receptor interactions .

Halogen-Substituted Analogs

- 3-Bromo-N'-(4-methoxybenzylidene)benzohydrazide : Bromine’s smaller atomic radius compared to iodine reduces steric effects but weakens halogen bonding. This compound’s methoxy group enhances electron-donating properties, contrasting with the electron-withdrawing iodine in N'-benzoyl-3-iodobenzohydrazide .

- 2-Iodo-N'-(3-iodobenzoyl)benzohydrazide (PubChem CID 4236537): This di-iodo analog has higher molecular weight (C₁₄H₁₀I₂N₂O₂) and lipophilicity than the mono-iodo compound.

Electron-Withdrawing vs. Electron-Donating Groups

- N'-[(2-Fluorophenyl)sulfonyl]-3-iodobenzohydrazide : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, increasing acidity of the hydrazide NH proton. This contrasts with the benzoyl group’s moderate electron-withdrawing effect, which balances stability and reactivity .

- 3,4,5-Trimethoxybenzohydrazide Derivatives : Methoxy groups enhance electron donation, improving interactions with electron-deficient biological targets. For instance, (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide forms intramolecular hydrogen bonds, stabilizing its conformation in crystal structures .

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Benzohydrazides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.